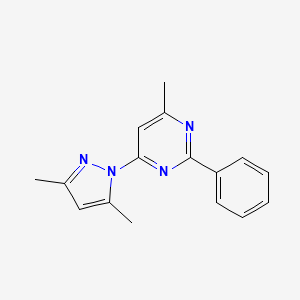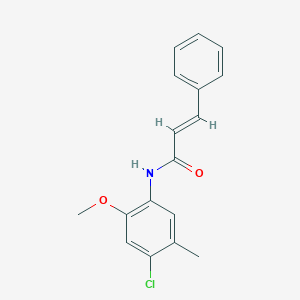
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine is a compound involved in various chemical reactions and has been studied for its potential applications in medicinal chemistry and material science.
Synthesis Analysis
- A study by Rahmouni et al. (2016) describes the synthesis of pyrazolopyrimidines derivatives, including compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine, through condensation reactions and other synthetic methods (Rahmouni et al., 2016).
Molecular Structure Analysis
- Bushuev et al. (2009) analyzed the molecular structures of complexes involving similar pyrazolylpyrimidine compounds, detailing the coordination to metal atoms and the resulting geometric configurations (Bushuev et al., 2009).
Chemical Reactions and Properties
- The work by Erkin et al. (2021) on pyrimidin-4-yl derivatives, which are structurally related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine, provides insights into their chemical reactions and properties, especially in the context of anti-tubercular activity (Erkin et al., 2021).
Physical Properties Analysis
- Studies on compounds with similar structural features have focused on their physical properties, including solubility, melting points, and crystalline structure, as evidenced by the research of Asiri & Khan (2010), which offers a comparative perspective (Asiri & Khan, 2010).
Aplicaciones Científicas De Investigación
Complex Formation and Properties
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine is used in forming copper(II) and cobalt(II) complexes. These complexes have been studied for their structure and properties. X-ray diffraction data showed that these are mononuclear molecular complexes, with the compound coordinating in a chelating bidentate fashion through the N atoms of the pyrimidine and pyrazole rings. These complexes exhibit weak antiferromagnetic interactions (Bushuev et al., 2009).
Utility in Heterocyclic Synthesis
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. It is involved in the production of pyrazole, pyridine, and pyrimidine derivatives, indicating its utility in the synthesis of diverse organic structures with potential biological activities (Fadda et al., 2012).
Corrosion Inhibition
A theoretical study using density functional theory (DFT) examined derivatives of this compound for their potential activity as corrosion inhibitors. The study aimed to elucidate the efficiency and reactive sites of these compounds in corrosion inhibition, which is essential in materials science and engineering (Wang et al., 2006).
Catalytic Activity
Copper(II) complexes with this compound have shown catalytic activity in ethylene polymerization. These complexes, in combination with certain co-catalysts, can catalyze the polymerization of ethylene, a fundamental process in industrial chemistry (Bushuev et al., 2012).
Antitumor and Antimicrobial Activities
Pyrazolopyridine derivatives, synthesized using this compound, have been tested for antioxidant, antitumor, and antimicrobial activities. This highlights its potential use in the development of novel therapeutic agents (El‐Borai et al., 2013).
Synthesis of Cyclopalladated Compounds
It has been used in the synthesis of cyclopalladated compounds. These compounds have potential applications in catalysis and materials science (Caygill & Steel, 1990).
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11-10-15(20-13(3)9-12(2)19-20)18-16(17-11)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNUOYJHWJVRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-pyrimidyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-fluorophenyl)sulfonyl]piperidine](/img/structure/B5646039.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methyl-4-pyridinyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5646056.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5646059.png)


![2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646086.png)
![5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646093.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5646104.png)


![(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5646114.png)
![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5646130.png)